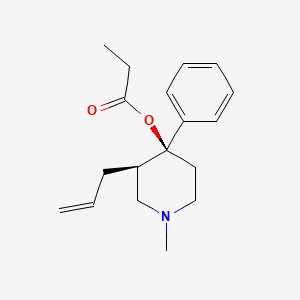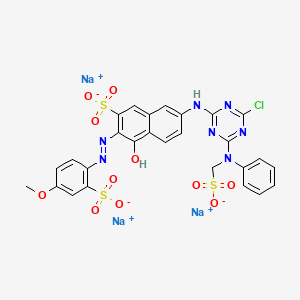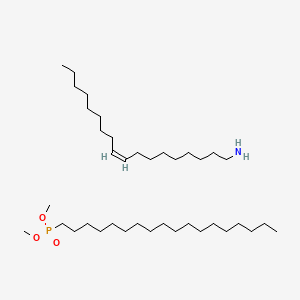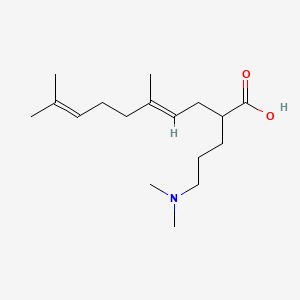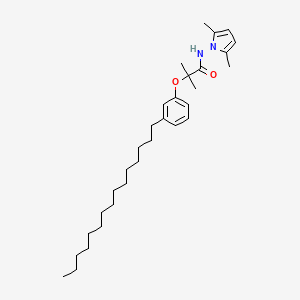
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)-: is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl groups and a pentadecylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the dimethyl groups. The pentadecylphenoxy moiety is then attached through a series of substitution reactions. The final step involves the formation of the propanamide group under controlled conditions, often using amide coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its pharmacological properties. Studies focus on its potential to act as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets. The pyrrole ring and phenoxy moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)-
- Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)-
Comparison: Compared to similar compounds, Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- is unique due to the presence of the methyl group at the 2-position. This structural difference can influence its reactivity, stability, and biological activity, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
124237-32-7 |
|---|---|
Formule moléculaire |
C31H50N2O2 |
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)propanamide |
InChI |
InChI=1S/C31H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-28-21-19-22-29(25-28)35-31(4,5)30(34)32-33-26(2)23-24-27(33)3/h19,21-25H,6-18,20H2,1-5H3,(H,32,34) |
Clé InChI |
FMUNSFBOUPIJIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


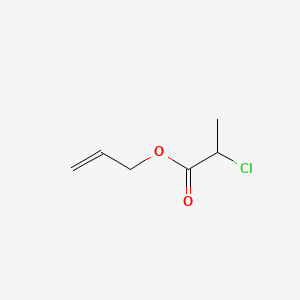

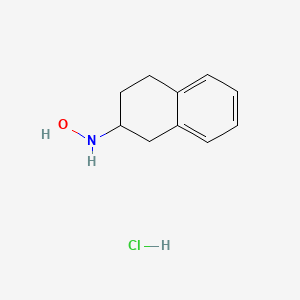
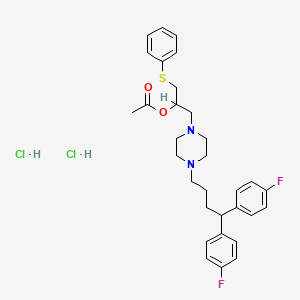
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)
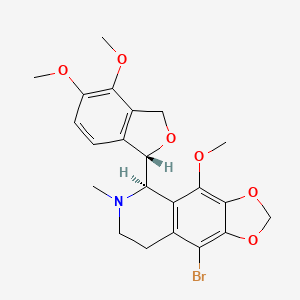
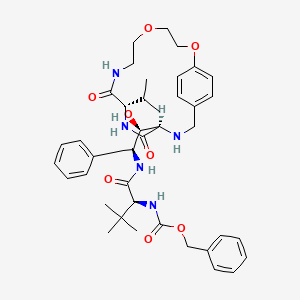

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
